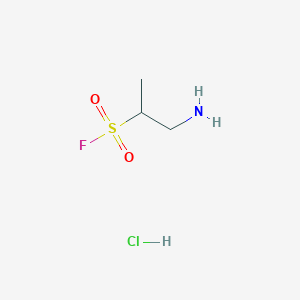

1-Aminopropane-2-sulfonyl fluoride;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride are not explicitly provided in the sources I found .Applications De Recherche Scientifique

Synthesis and Chemical Biology

- Synthesis of Aliphatic Sulfonyl Fluorides : Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides using visible-light-mediated decarboxylative fluorosulfonylethylation. This method is applicable to various alkyl carboxylic acids and is useful for modifying natural products like amino acids, peptides, and drugs, enhancing the toolkit for sulfonyl fluoride compound libraries (Ruting Xu et al., 2019).

Medicinal Chemistry

- Inhibition of Carbonic Anhydrases : Ceruso et al. (2014) investigated fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, derived from cyanuric fluoride, as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These compounds showed potent inhibitory effects, suggesting potential applications in antimycobacterial agents (M. Ceruso et al., 2014).

Material Science

- Modification of Nafion® Sulfonyl Fluoride Precursor : Greso et al. (1997) utilized the sulfonyl fluoride precursor of a Nafion® ionomer as a medium for sol-gel reactions with 3-aminopropyltriethoxysilane. This led to covalent crosslinking of chains and enhancement of mechanical properties, indicating potential applications in materials engineering (A. Greso et al., 1997).

Environmental Science

- Destruction of Perfluorinated Compounds : Zhang et al. (2013) employed mechanochemical methods to destroy perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), using potassium hydroxide. This method showed nearly complete destruction of PFOS and PFOA, revealing a potential approach for environmental remediation of these persistent compounds (Kunlun Zhang et al., 2013).

Pharmacology

- Synthesis of Sulfonamides and Sulfonyl Fluorides : Zhersh et al. (2018) synthesized cyclic saturated aminosulfonyl fluorides and used them for the synthesis of sulfonamides. This method provides a protecting-group-free approach to synthesizing bioactive compounds (Sergey Zhersh et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 1-Aminopropane-2-sulfonyl fluoride hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The inhibition of these enzymes can affect processes like protein digestion, blood clotting, and immune response .

Pharmacokinetics

As a small molecule (molecular weight: 17763 Da ), it is expected to have good bioavailability. Its water solubility (200 mg/mL ) suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of AEBSF’s action are primarily related to the inhibition of serine proteases. By inhibiting these enzymes, AEBSF can modulate various physiological processes, potentially leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values . Therefore, the acidity of the environment can affect the compound’s stability and, consequently, its efficacy. Furthermore, the presence of other substances that can react with AEBSF might also influence its action.

Safety and Hazards

The safety information for 1-Aminopropane-2-sulfonyl fluoride;hydrochloride indicates that it is dangerous. The hazard statements include H302, H314, and H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

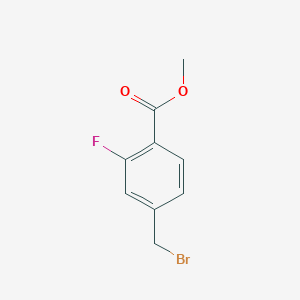

1-aminopropane-2-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXUUESHNXFART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopropane-2-sulfonyl fluoride;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)

![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)